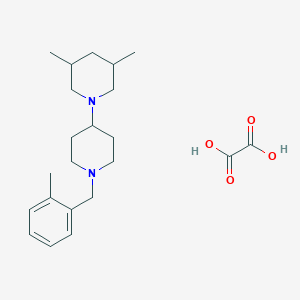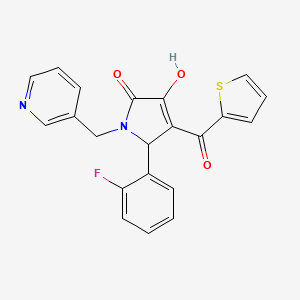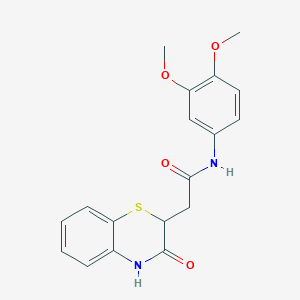![molecular formula C22H27ClN2O3 B3973226 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B3973226.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide
Übersicht
Beschreibung
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as CI-994, is a synthetic compound that belongs to the class of N-hydroxybenzamides. It has been found to exhibit anti-cancer properties and has been extensively studied in scientific research for its potential use in cancer treatment.
Wirkmechanismus
The exact mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide is not fully understood. However, it is believed to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. HDAC inhibitors such as this compound have been found to induce the expression of genes that are involved in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the formation of new blood vessels (angiogenesis) that are necessary for the growth and spread of tumors. In addition, this compound has been found to modulate the expression of various genes that are involved in cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide in lab experiments is its ability to inhibit the growth of various cancer cell lines. It has also been found to have synergistic effects when used in combination with other anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide. One area of interest is the development of more potent analogs of this compound that can be used in cancer treatment. Another area of interest is the investigation of the synergistic effects of this compound with other anti-cancer drugs. In addition, the use of this compound in combination with other therapies such as radiation therapy and immunotherapy is also an area of interest. Finally, the investigation of the mechanism of action of this compound and its effects on gene expression is an important area of future research.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines including prostate cancer, breast cancer, and leukemia. It has also been found to induce apoptosis (programmed cell death) in cancer cells. This compound has been shown to have synergistic effects when used in combination with other anti-cancer drugs such as cisplatin and gemcitabine.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3/c1-15(2)18-6-4-16(3)12-21(18)28-14-22(26)24-17-5-7-20(19(23)13-17)25-8-10-27-11-9-25/h4-7,12-13,15H,8-11,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYRQCGSWRBCJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(phenylacetyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973145.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3973147.png)
![N-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B3973159.png)

![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3973173.png)
![N-[2-(1H-indol-3-yl)-1-methylethyl]benzamide](/img/structure/B3973175.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3973187.png)
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3973191.png)



![4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B3973230.png)
